B1579519 N-α-Fmoc-N-δ-Z-L-ornithine

N-α-Fmoc-N-δ-Z-L-ornithine

Cat. No.: B1579519
M. Wt: 488.6
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Ornithine Derivatives in Synthetic Methodologies

Ornithine and its derivatives are valuable precursors in the synthesis of a wide range of bioactive molecules, including antibiotics and immunosuppressants. mdpi.combohrium.com The ability to modify the side-chain amino group of ornithine allows for the introduction of various functionalities.

The synthesis of these derivatives is a multi-step process. For example, the synthesis of azido (B1232118) derivatives of ornithine involves the strategic use of orthogonal protecting groups to selectively introduce the azido function at the delta-position. nih.gov Similarly, other ornithine derivatives, like N-delta-hydroxy-N-delta-acetyl-ornithine, are used in the synthesis of siderophores, which are iron-chelating compounds. iris-biotech.de These examples highlight the versatility of ornithine as a scaffold in synthetic chemistry, with N-α-Fmoc-N-δ-Z-L-ornithine being a key player in the controlled assembly of complex peptide structures. chemimpex.com

Properties

Molecular Weight

488.6

Origin of Product

United States

Synthesis Methodologies for N α Fmoc N δ Z L Ornithine

Established Synthetic Pathways and Chemical Transformations

The conventional synthesis of N-α-Fmoc-N-δ-Z-L-ornithine typically begins with the selective protection of the more nucleophilic δ-amino group of L-ornithine. This is often achieved by reacting L-ornithine with a copper complex to temporarily shield the α-amino and carboxyl groups, allowing the δ-amino group to be acylated with benzyl (B1604629) chloroformate to introduce the Z-group.

This established pathway provides reliable access to the orthogonally protected ornithine derivative, which is a valuable reagent for incorporating ornithine into peptide chains, particularly for the synthesis of cyclic or branched peptides. chemimpex.comsigmaaldrich.com

Exploration of Novel and Improved Synthetic Routes

Research continues to refine the synthesis of protected amino acids to improve efficiency, reduce side reactions, and enhance stereochemical purity.

The introduction of the Fmoc group, while standard, is not without its challenges. The use of common reagents like Fmoc-Cl and Fmoc-OSu can lead to the formation of impurities. ub.edu For instance, Fmoc-OSu can sometimes contain or generate β-alanine derivatives (Fmoc-β-Ala-OH), which can be incorporated into the final product. ub.edu To address this, alternative acylating agents have been developed. One notable example is Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT), which reacts smoothly and cleanly with amino acids, avoiding the formation of problematic dipeptide and β-alanine side products. ub.edu Although the reaction with Fmoc-2-MBT is slower, the improved purity profile of the product often justifies the longer reaction time. ub.edu

ReagentTypical Reaction TimeCommon Side ProductsReference
Fmoc-Cl FastFmoc-dipeptides ub.edu
Fmoc-OSu 0.5 hoursFmoc-β-Ala-OH, Fmoc-β-Ala-AA-OH ub.edu
Fmoc-2-MBT ~24 hoursMinimal to none reported ub.edu

Maintaining the L-stereochemistry of ornithine throughout the synthetic sequence is of paramount importance. The loss of stereochemical purity, or racemization, can occur at the α-carbon, particularly under harsh basic or activation conditions. pitt.edu During the synthesis of the building block itself, careful selection of non-racemizing conditions is critical. This includes using mild bases and maintaining controlled temperatures during the protection steps.

The primary concern for racemization arises when the protected amino acid is later used in peptide synthesis. The activation of the carboxyl group (e.g., for coupling to another amino acid) can increase the acidity of the α-proton, facilitating its removal and subsequent racemization through an oxazolone (B7731731) intermediate. pitt.edu The choice of protecting group on the α-nitrogen significantly influences this process. Carbamate-type protecting groups like Fmoc and Z are known to suppress racemization compared to other types of protecting groups. pitt.edu

The final product's enantiomeric purity is a critical quality attribute and is typically verified using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). iris-biotech.denih.gov Commercial suppliers often guarantee a high enantiomeric purity, frequently exceeding 99%. iris-biotech.de

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis and the preparation of its constituent building blocks. nih.gov The synthesis of this compound traditionally uses solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which are now recognized as having significant environmental and health concerns. rsc.org

Current research focuses on replacing these conventional solvents with greener alternatives. rsc.orgacsgcipr.org Propylene carbonate, for example, has been demonstrated as a viable, more environmentally benign polar aprotic solvent for both coupling and deprotection reactions in peptide chemistry. rsc.org Other green solvents being explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).

Furthermore, there is a move away from traditional batch processing towards continuous flow synthesis. advancedchemtech.com Flow chemistry offers advantages such as improved heat and mass transfer, precise control over reaction parameters, and the potential for reduced solvent consumption and waste generation. advancedchemtech.com Minimizing purification steps, particularly chromatography which consumes large volumes of solvent, by developing cleaner and more selective reactions is another key aspect of greening the synthesis of protected amino acids. acsgcipr.org The use of minimal-protection strategies and enzymatic methods, where applicable, also contributes to a more sustainable chemical process. researchgate.net

SolventClassificationGreen Chemistry NotesReference
Dimethylformamide (DMF) ProblematicHigh boiling point, reprotoxic rsc.org
Dichloromethane (DCM) ProblematicSuspected carcinogen, volatile organic compound rsc.org
N-Methyl-2-pyrrolidone (NMP) Highly ProblematicReprotoxic, under regulatory scrutiny acsgcipr.org
Propylene Carbonate RecommendedBiodegradable, low toxicity, high boiling point rsc.org
2-Methyltetrahydrofuran (2-MeTHF) RecommendedDerived from renewable resources, lower toxicity than THF acsgcipr.org
Cyclopentyl methyl ether (CPME) RecommendedHigh boiling point, low peroxide formation, readily recyclable acsgcipr.org

Strategic Role in Peptide Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the workhorse of modern peptide chemistry. The strategy relies on building a peptide chain sequentially while it is anchored to an insoluble polymer support. The success of SPPS hinges on the use of amino acid derivatives with temporary N-α-protecting groups and permanent side-chain protecting groups. N-α-Fmoc-N-δ-Z-L-ornithine is particularly well-suited for the widely used Fmoc/tBu strategy.

Integration as a Protected Amino Acid Building Block

In the context of Fmoc-based SPPS, this compound serves as a key building block for incorporating L-ornithine residues into a growing peptide chain. The N-α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable during the coupling reaction but can be selectively removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose the N-terminal amine for the next coupling cycle. peptide.compeptide.com

The δ-amino group on the side chain of ornithine is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage of the peptide from the resin support (e.g., trifluoroacetic acid, TFA). peptide.com This stability prevents the formation of branched peptides that would result from the δ-amino group participating in unintended coupling reactions. diva-portal.org

Coupling Efficiencies and Reaction Kinetics in SPPS

The related compound, Nα-Fmoc-Nδ-2-chloro-Z-L-ornithine, is noted for its compatibility with various coupling reagents and its versatility, which suggests that the Fmoc-Orn(Z)-OH scaffold does not present significant hindrances to coupling. chemimpex.com Standard coupling reagents used in Fmoc-SPPS, such as phosphonium (B103445) salts (e.g., HBTU, HATU) or carbodiimides (e.g., DIC) in the presence of an additive like Oxyma, are generally effective for coupling Fmoc-protected amino acids. The reaction kinetics are typically diffusion-controlled, depending on the swelling of the resin support in the chosen solvent. peptide.com Incomplete coupling can lead to deletion sequences, while issues like slow Fmoc deprotection can also impact the final product's quality. peptide.comnih.gov

Table 1: Factors Influencing Coupling Efficiency in SPPS

FactorDescriptionImpact on this compound Integration
Coupling Reagents Chemicals that activate the carboxylic acid for amide bond formation (e.g., HATU, HBTU, DIC/Oxyma).Compatible with standard modern coupling reagents, ensuring efficient amide bond formation. chemimpex.com
Steric Hindrance The size of the amino acid side chain and its protecting group can slow down the reaction rate.The Orn(Z) side chain is not considered exceptionally bulky compared to other protected amino acids, generally allowing for favorable reaction kinetics.
Resin Swelling The ability of the solid support to swell in the reaction solvent affects reagent diffusion.Performance is dependent on the choice of resin and solvent (e.g., polystyrene or PEG resins in DMF or NMP). peptide.com
Reaction Time Duration of the coupling step.Typically determined through monitoring tests (e.g., Kaiser test) to ensure reaction completion.

Compatibility with Orthogonal Protecting Group Strategies

Orthogonality in protecting groups is a fundamental concept in complex chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. peptide.comresearchgate.net this compound is an excellent example of a building block designed for orthogonal synthesis.

The Fmoc group is base-labile, while the Z group is cleaved under different conditions, most commonly by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). peptide.com This is orthogonal to the acid-labile protecting groups (like t-butyl) typically used for other side chains (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu)) in standard Fmoc-SPPS. This three-way orthogonality (base-labile Fmoc, hydrogenolysis-labile Z, and acid-labile tBu) provides powerful flexibility. It allows for the selective deprotection of the ornithine side chain while the peptide is still attached to the resin, enabling on-resin modifications such as cyclization or the attachment of labels or other molecules. peptide.com

For instance, after the linear peptide sequence is assembled, the Z group on the ornithine side chain can be removed by hydrogenolysis (a method more common in solution-phase but adaptable to some solid-phase contexts) or other specific methods, leaving the N-terminal Fmoc and other side-chain protecting groups intact. The newly freed δ-amino group can then be reacted, for example, with the C-terminal carboxyl group to form a lactam bridge, creating a cyclic peptide.

Utility in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale synthesis or for peptide segments that are difficult to assemble on a solid support. The benzyloxycarbonyl (Z) group has a long history of use in solution-phase synthesis. peptide.com

Development of Peptidomimetics and Constrained Peptides

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability or bioavailability—and constrained peptides, such as cyclic peptides, is a major focus of modern drug discovery. nih.govuef.fi this compound is a valuable tool in this arena due to the unique properties of its protecting groups.

The orthogonal nature of the Z group allows for the selective deprotection of the ornithine side-chain amine. nih.gov This exposed nucleophile can be used as a handle for various chemical modifications. For example:

Lactam Bridge Formation: The freed δ-amino group can be coupled with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., aspartic acid or glutamic acid) to form a cyclic peptide. peptide.com This conformational constraint can lock the peptide into a bioactive conformation and increase its resistance to enzymatic degradation.

Synthesis of Branched Peptides: The δ-amino group can serve as an anchor point for the synthesis of a second peptide chain, creating a branched peptide structure.

Attachment of Non-Peptidic Moieties: The side chain can be modified by attaching lipids (lipopeptides), carbohydrates (glycopeptides), or other functional molecules to create sophisticated peptidomimetics with tailored properties. The synthesis of siderophore-drug conjugates, for example, utilizes modified ornithine derivatives to create "Trojan Horse" antibiotics. iris-biotech.de

The synthesis of cyclic peptides like Gramicidin S and its analogs often involves ornithine residues, highlighting the importance of orthogonally protected building blocks in creating such constrained structures. universiteitleiden.nlnsf.gov The use of an orthogonally protected ornithine like Fmoc-Orn(Dde)-OH has been demonstrated for appending additional amino acids to a macrocycle, a principle that is equally applicable to the Fmoc-Orn(Z)-OH system, where the Z group provides an alternative deprotection strategy. nih.gov

Derivatization and Chemical Modification of N α Fmoc N δ Z L Ornithine

Modifications at the Delta-Amino Group (N-δ)

The delta-amino group of the ornithine side chain is a key site for introducing structural diversity. The Z group can be selectively removed via hydrogenolysis, exposing the primary amine for further modification without affecting the base-labile Fmoc group or the carboxyl terminus.

The strategic replacement of the N-δ-Z group with other protecting groups is crucial for complex synthetic routes, such as the creation of branched or cyclic peptides. These alternative groups offer different deprotection conditions, enhancing the synthetic utility of the ornithine scaffold.

Boc (tert-butyloxycarbonyl): The N-δ-Boc group, which is acid-labile, can be used in conjunction with the base-labile N-α-Fmoc group. smolecule.com This dual protection scheme is useful when multiple functional groups require selective deprotection during a synthesis. smolecule.com The synthesis of Fmoc-Orn(Boc)-OH often involves protecting the delta-amino group of L-ornithine with a copper chelate, followed by reaction with Boc anhydride (B1165640) (Boc₂O) and subsequent protection of the alpha-amino group with Fmoc-O-succinimide (Fmoc-OSu).

Dde ([1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]): The Dde group is notable for its stability under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. It can be selectively cleaved using hydrazine. peptide.com This orthogonality makes Fmoc-Orn(Dde)-OH a valuable reagent for preparing peptides that are cyclized or modified through the ornithine side chain. peptide.com

Alloc (Allyloxycarbonyl): The Alloc group provides another layer of orthogonal protection. It is stable to both acids and bases but can be selectively removed by palladium-catalyzed reactions.

Azido (B1232118) (N₃): The azido group serves as a masked amine and a versatile functional handle. Fmoc-L-Orn(N₃)-OH can be incorporated into peptides, and the azido group can then be selectively modified through bioorthogonal reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (Click chemistry). iris-biotech.de This allows for the site-specific attachment of labels, drugs, or other moieties. iris-biotech.de

2-Chloro-Z (2-Chlorobenzyloxycarbonyl): This modified version of the Z group enhances stability and solubility, facilitating the synthesis of complex peptide sequences. chemimpex.com Nα-Fmoc-Nδ-2-chloro-Z-L-ornithine is compatible with various coupling reagents and allows for multiple modifications with high efficiency, making it a key compound in drug discovery and development. chemimpex.com

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal To
BenzyloxycarbonylZ, CbzH₂, Pd/C (Hydrogenolysis)Fmoc, Boc
tert-ButoxycarbonylBocMild acid (e.g., TFA)Fmoc, Z
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄)Fmoc, Boc, Z
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2-10% Hydrazine in DMFFmoc, Boc, Z
AzidoN₃Reduction (e.g., PPh₃, H₂O) or used in cycloadditionsFmoc, Boc, Z
2-Chlorobenzyloxycarbonyl2-Cl-ZHydrogenolysis (more acid-stable than Z)Fmoc, Boc

The N-δ-amino group is a prime target for functionalization aimed at creating bioactive molecules. After deprotection of the Z group, the resulting free amine can be acylated, alkylated, or used in other coupling reactions to attach various functionalities.

A key application is in the development of siderophore-drug conjugates. The hydroxamate-ornithine derivative, N-delta-hydroxy-N-delta-acetyl-ornithine, is a component of many siderophores, which are molecules that bind Fe(III). iris-biotech.de By incorporating an N-alpha-Fmoc-protected ornithine derivative into a peptide and subsequently modifying the side chain on-resin, it is possible to create motifs that bind metal ions. iris-biotech.de This "Trojan Horse" strategy can be used to deliver drugs to bacteria that express siderophore uptake systems. iris-biotech.de

Furthermore, derivatives like Fmoc-L-Orn(N₃)-OH are instrumental in bioconjugation. iris-biotech.de The azido group allows for precise covalent attachment to molecules containing an alkyne group via Click chemistry, a highly efficient and specific reaction, enabling the construction of complex peptide-based tools for research and diagnostics. iris-biotech.de

N-α-Fmoc-N-δ-Z-L-ornithine is a valuable starting material for synthesizing more complex and unnatural amino acid analogues. Its use as an intermediate has been noted in the synthesis of cyclic aminohexapeptides with antifungal properties. chemicalbook.com The defined stereochemistry and protected functional groups allow it to serve as a scaffold, where the side chain can be elaborated or incorporated into larger macrocyclic structures. This approach is fundamental to creating peptidomimetics with constrained conformations, which often exhibit enhanced biological activity and stability.

Modifications at the Alpha-Amino Group (N-α)

While the N-α-amino group is typically protected by the Fmoc group during standard solid-phase peptide synthesis (SPPS), it can be a site for modification in specific applications, particularly after the Fmoc group is removed.

N-methylation of the alpha-amino group of amino acids is a common modification in natural peptides that can improve pharmacokinetic properties. While direct methylation of this compound is not typical, related methodologies for N-alkylation of similar residues are well-established. For instance, a method for side-chain mono-N-alkylation of ortho-Ns-protected Fmoc-amino acids, including ornithine, uses activated 4 Å molecular sieves to promote the reaction with alkyl halides. researchgate.net

Analogous research on the closely related amino acid lysine (B10760008) has demonstrated concise methods for preparing N-methylated building blocks. researchgate.net These methods often involve reductive amination steps. A similar strategy could be envisioned for ornithine, where the N-α-Fmoc group is removed, followed by reductive methylation and subsequent re-protection if necessary, to generate N-α-methyl-ornithine derivatives for peptide synthesis.

Modification TypeReagent/MethodApplication
N-AlkylationAlkyl Halide, 4 Å Molecular SievesIntroduction of alkyl groups to the amino function. researchgate.net
N-MethylationFormaldehyde, Reducing Agent (e.g., NaBH₃CN)Synthesis of N-methylated peptides. researchgate.net

Carboxyl Group Derivatization

The carboxyl group of this compound is the site of activation for peptide bond formation. In SPPS, this group is typically anchored to a solid support resin. In solution-phase synthesis, it is activated to facilitate coupling with the amino group of another amino acid.

Common derivatization methods involve converting the carboxylic acid into a more reactive species.

Activated Esters: The carboxyl group can be converted into various activated esters, such as N-hydroxysuccinimide (NHS) esters. These esters are stable enough to be isolated but reactive enough to couple efficiently with primary amines to form an amide bond.

Acid Halides: Conversion to an acid chloride, for example by using thionyl chloride, creates a highly reactive species for acylation reactions. nih.gov This method is effective but can be incompatible with acid-labile protecting groups elsewhere in the molecule. nih.gov

In Situ Activation: The most common method in modern peptide synthesis is the in situ activation of the carboxyl group using coupling reagents. Reagents like HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or carbodiimides such as DCC (N,N'-Dicyclohexylcarbodiimide) react with the carboxyl group to form a highly reactive intermediate that rapidly couples with a free amine. nih.gov

Derivative/MethodReagentsPurpose
N-Hydroxysuccinimide EsterN-Hydroxysuccinimide, DCCForms a stable, isolable activated ester for subsequent coupling.
Acid ChlorideThionyl Chloride (SOCl₂)Creates a highly reactive acylating agent. nih.gov
In situ Activated EsterHCTU, HATU, HBTU, DCC, DICRapid and efficient peptide bond formation during synthesis. nih.gov

Advanced Applications in Chemical Biology and Materials Science Research

Design and Synthesis of Peptide-Based Research Probes

The unique architecture of orthogonally protected ornithine derivatives is fundamental to the creation of specialized research probes designed to investigate biological systems. The ability to selectively unmask the δ-amino group of an ornithine residue within a peptide sequence opens a gateway for the site-specific attachment of reporter molecules, such as fluorophores, quenchers, or affinity tags.

A powerful strategy involves incorporating ornithine derivatives with side chains primed for bioorthogonal chemistry. For instance, an ornithine precursor can be modified to bear an azide (B81097) group on its side chain. This "clickable" handle allows for the covalent attachment of alkyne-containing reporter molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction. This method is widely used to label peptides for imaging and tracking studies.

Another sophisticated application is the synthesis of siderophore-drug conjugates. Siderophores are molecules that bind iron with high affinity and are used by bacteria for iron acquisition. By incorporating a derivative like N-alpha-Fmoc-N-delta-acetyl-N-delta-benzyloxycarbonyl-L-ornithine into a peptide, researchers can create conjugates that mimic natural siderophores. iris-biotech.de These peptide-based probes can be used to study bacterial iron transport or to deliver therapeutic agents into bacterial cells using a "Trojan Horse" strategy. iris-biotech.de

Ornithine DerivativeSide-Chain FunctionalityApplication in Probe Synthesis
Fmoc-L-Orn(N3)-OHAzideAttachment of reporter groups via Click Chemistry for fluorescent probes.
Fmoc-L-Orn(Ac,OBz)-OHProtected HydroxamateSynthesis of siderophore-based probes and drug-conjugates. iris-biotech.de
Fmoc-L-Orn(Dansyl)-OHDansyl FluorophoreDirect incorporation of a fluorescent reporter group for protein interaction studies.

Role in the Engineering of Novel Peptide Architectures

Induction of Specific Secondary Structures (e.g., Beta-Sheet Formation)

Ornithine derivatives are powerful tools for engineering peptides with defined three-dimensional structures. When incorporated into a peptide, the ornithine side chain can be used to create covalent linkages that constrain the peptide backbone, forcing it to adopt specific secondary structures like β-turns and β-hairpins.

Research has shown that linking the δ-amino group of ornithine to the preceding peptide backbone can create a turn structure that effectively stabilizes β-hairpins, rivaling the well-established D-Pro-Gly turn mimic. nih.govresearchgate.net Further innovation has led to the development of δ-linked γ(R)-methyl-ornithine (δMeOrn), which demonstrates an even greater propensity to induce β-hairpin formation. nih.gov The synthesis of this building block as Nα-Boc-Nδ-Fmoc-γ(R)-methyl-ornithine allows for its straightforward incorporation into peptides via standard Fmoc-based solid-phase synthesis. nih.gov

In a different approach, the ornithine side chain can act as a scaffold. A unique amino acid, Orn(i-PrCO-Hao), was created by attaching a β-strand mimic (Hao) to the ornithine side chain using Boc-Orn(Fmoc)-OH as a starting material. nih.gov When this modified residue is incorporated into a peptide, the Hao group forms hydrogen bonds with subsequent residues, acting as a "splint" to enforce a β-sheet conformation without replacing the native peptide sequence. nih.gov This allows for the induction of β-sheet structure with minimal perturbation of the original peptide. nih.gov

Cyclic Peptide Synthesis Utilizing Ornithine Side-Chain Linkage

The functional side chain of ornithine is extensively used in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. N-α-Fmoc-N-δ-Z-L-ornithine and related derivatives are instrumental in several cyclization strategies.

One common method is side-chain-to-side-chain cyclization, where the δ-amino group of ornithine forms an amide bond with the side chain of an acidic amino acid like aspartic or glutamic acid. peptide.com This requires the use of orthogonal protecting groups that can be selectively removed to allow for bond formation.

Another powerful technique is on-resin cyclization via side-chain anchoring. In this approach, the δ-amino group of an N-α-Fmoc protected ornithine (often with a Boc group on the side chain) is used to attach the entire peptide to the solid support resin. researchgate.netuniversiteitleiden.nl After the linear peptide chain is synthesized, the N-terminal Fmoc group and a C-terminal protecting group are removed, and the peptide is cyclized "head-to-tail" while still anchored to the resin. researchgate.netuniversiteitleiden.nl This method is efficient and minimizes intermolecular side reactions. researchgate.net

Application in Peptides for Protein Interaction Studies

Peptides engineered with ornithine derivatives are valuable tools for studying protein-protein interactions, particularly those involved in disease pathology like amyloid aggregation. By using ornithine-based turn structures to stabilize β-hairpin conformations, researchers can create peptidomimetics that replicate segments of amyloidogenic proteins. nih.gov

For instance, δ-linked ornithine has been used to create macrocyclic β-hairpin peptides containing sequences from proteins such as amyloid-β (Aβ), α-synuclein, and IAPP. nih.gov These stabilized peptides serve as structural probes to gain insights into the formation of toxic amyloid oligomers, which are notoriously difficult to study due to their transient and heterogeneous nature. nih.gov

Furthermore, macrocyclic peptides designed with δ-linked ornithine turns can serve as scaffolds for presenting specific recognition sequences. These constructs have been successfully used to create inhibitors of Aβ aggregation. nih.gov In one study, a macrocyclic scaffold with two δ-linked ornithine turn units was synthesized using Boc-Orn(Fmoc)-OH. nih.gov This scaffold was used to present various peptide sequences designed to bind to Aβ and disrupt its aggregation, demonstrating significantly enhanced inhibitory potency compared to the linear peptides alone. nih.gov The use of ornithine to pre-organize the peptide into a bioactive conformation is a key strategy in the design of potent inhibitors of protein-protein interactions. nih.gov

Analytical Methodologies for Research and Characterization

Spectroscopic Analysis in Structural Elucidation of Derived Peptides

Spectroscopic methods are indispensable for confirming the successful synthesis and determining the three-dimensional structure of peptides incorporating N-α-Fmoc-N-δ-Z-L-ornithine. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy provide detailed information about the peptide's secondary structure. nih.govnih.gov

FTIR spectroscopy is particularly useful for analyzing the conformation of peptides in various environments, including solutions and solid states. nih.gov Information about the secondary structure, such as α-helices, β-sheets, and random coils, is primarily derived from the analysis of the amide I and amide II absorption bands in the IR spectrum. researchgate.net The amide I band, occurring between 1600 and 1700 cm⁻¹, is mainly associated with the C=O stretching vibration of the peptide backbone and is highly sensitive to the secondary structure. researchgate.net The amide II band, found between 1510 and 1580 cm⁻¹, arises from N-H bending and C-N stretching vibrations. nih.gov For instance, α-helical structures typically show a strong amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit bands in the range of 1620-1635 cm⁻¹. researchgate.netlew.ro The presence of the fluorenylmethyloxycarbonyl (Fmoc) group, with its aromatic rings, can also be confirmed by characteristic aromatic C-H and C=C stretching vibrations. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Peptide Secondary Structures
Secondary StructureAmide I Band (cm⁻¹)Amide II Band (cm⁻¹)
α-Helix1650 - 16581540 - 1550
β-Sheet1620 - 16401520 - 1540
Random Coil1640 - 16501535 - 1550
Turns1660 - 16801530 - 1555

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are central to the analysis of this compound, serving to assess the purity of the starting material, monitor the progress of synthetic reactions, and isolate the final peptide products. rsc.org High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-protected amino acids and the peptides synthesized from them. nih.govnih.gov Analytical separations are typically performed on columns with a nonpolar stationary phase, such as C18-silica, using a polar mobile phase. rsc.org A common mobile phase consists of a gradient of acetonitrile (B52724) in water, with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org Detection is usually accomplished by monitoring the UV absorbance of the Fmoc group, which has a strong chromophore, typically at wavelengths of 214 nm and 254 nm. rsc.org The high purity of the this compound building block is critical, as impurities can lead to the formation of side products during peptide synthesis. nbinno.com

TLC is a simpler, faster, and more cost-effective method often used for rapid reaction monitoring. rsc.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. Visualization can be achieved using UV light, which detects the Fmoc group, or by staining with reagents like ninhydrin, which reacts with free amino groups that appear after Fmoc deprotection. rsc.org

Table 2: Typical RP-HPLC Conditions for Analysis of Fmoc-Protected Peptides
ParameterCondition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear gradient of Mobile Phase B
Flow Rate~1.0 mL/min
DetectionUV at 214 nm and 254 nm

Mass Spectrometry for Molecular Mass Confirmation in Synthetic Sequences

Mass spectrometry (MS) is an essential analytical tool in peptide synthesis for the unambiguous confirmation of molecular identity. nih.gov It provides a precise measurement of the molecular weight of this compound itself, as well as the intermediate and final peptide products, ensuring that the correct sequence has been synthesized. advancedchemtech.com

Table 3: Calculated Molecular Weights for Mass Spectrometry Confirmation
CompoundMolecular FormulaMonoisotopic Mass (Da)
This compoundC₂₈H₂₈N₂O₆488.19
Fmoc-Orn(Z)-Gly-OHC₃₀H₃₁N₃O₇545.22

Theoretical and Computational Investigations

Molecular Modeling of N-α-Fmoc-N-δ-Z-L-Ornithine Containing Peptides

Molecular modeling is a cornerstone of modern peptide research, offering insights into structural properties and interactions that govern biological function. mdpi.com For peptides incorporating this compound, modeling techniques are crucial for understanding how the bulky fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z) protecting groups influence peptide folding, stability, and aggregation. nih.gov

Molecular dynamics (MD) simulations are a primary tool used to study the self-assembly and conformational stability of peptides. nih.gov In these simulations, the peptide's atomic coordinates are used to calculate the forces between atoms and predict their motion over time. nih.gov For an Fmoc-Orn(Z)-containing peptide, simulations can reveal how the aromatic Fmoc groups stack and interact, potentially driving the formation of fibril structures, a phenomenon observed in other Fmoc-conjugated peptides. nih.gov These computational studies can predict whether a given peptide sequence will form stable aggregates and can elucidate the specific noncovalent interactions, such as π-π stacking of the Fmoc groups and hydrogen bonding, that stabilize these structures. nih.gov

The insights gained from these models are critical during solid-phase peptide synthesis (SPPS), where aggregation of Fmoc-protected peptide chains can hinder reaction efficiency. Computational tools can help predict sequences that are prone to synthesis difficulties. researchgate.net

Table 1: Representative Parameters for a Molecular Dynamics (MD) Simulation of an Fmoc-Orn(Z)-Containing Peptide

ParameterExample Value / ConditionPurpose in Simulation
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy function of the system, describing interactions between atoms.
Water ModelTIP3P, SPC/EExplicitly models the solvent (water), which is crucial for accurately simulating hydrophobic and hydrophilic effects.
System Size (Atoms)50,000 - 200,000Represents the peptide and surrounding solvent box; size depends on peptide length and desired concentration.
Simulation Time100 ns - 1 µsThe duration of the simulation; longer times allow for the observation of slower conformational changes like folding.
Temperature298 K (25 °C)Controlled to simulate physiological or experimental conditions.
Pressure1 barMaintained to simulate constant pressure conditions.
Non-bonded Cutoff1.0 - 1.2 nmA computational efficiency method for calculating long-range electrostatic interactions.
Integration Time Step2 fsThe discrete time step at which forces and positions are updated.

Conformational Analysis and Dynamics of Ornithine-Modified Sequences

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior. The incorporation of a modified amino acid like this compound introduces unique conformational constraints and flexibility. Conformational analysis aims to characterize the range of shapes (conformations) a peptide can adopt and the energetic favorability of each state.

An integrated approach combining Nuclear Magnetic Resonance (NMR) spectroscopy with MD simulations is often employed to explore the conformational space of modified peptides. mdpi.com NMR can provide experimental data on atom-atom distances and bond orientations, while MD simulations can model the dynamic transitions between different conformational states. mdpi.com For a peptide containing the Orn(Z) residue, this analysis would focus on how the protected side chain influences the backbone dihedral angles (φ and ψ) and the side-chain torsion angles (χ). The Z group, for instance, can restrict the movement of the side chain and may interact with other residues, potentially stabilizing specific secondary structures like β-turns or extended strands. nih.gov

Understanding these conformational preferences is critical. For example, the precise orientation of the ornithine side chain may be essential for binding to a biological target. Computational analysis can reveal whether the peptide exists as a single, well-defined structure or as an ensemble of interconverting conformers in solution. mdpi.com

Table 2: Hypothetical Dihedral Angle Analysis for an Ornithine Residue in Different Peptide Conformations

Peptide Secondary StructureTypical Backbone Dihedral Angle (φ)Typical Backbone Dihedral Angle (ψ)Side Chain (χ) Angle Influence
α-Helix-60° to -70°-40° to -50°The bulky Z-group may sterically hinder the formation of a stable α-helix.
β-Strand (Extended)-110° to -140°+110° to +140°This conformation often accommodates bulky side chains with fewer steric clashes.
β-TurnVaries (Type I, II, etc.)Varies (Type I, II, etc.)The Orn(Z) residue could be favored at specific positions within a turn to stabilize its structure.

Prediction of Reaction Pathways and Selectivity

Computational chemistry is also instrumental in predicting the outcomes of chemical reactions involving complex molecules. For this compound, this is particularly relevant to its primary use in peptide synthesis, which involves the selective removal of its protecting groups.

Theoretical models can be used to predict the reaction pathways for the deprotection of the Fmoc and Z groups. The Fmoc group is known to be labile under mild basic conditions, while the Z group is typically removed under different conditions, such as catalytic hydrogenolysis. Computational models can calculate the activation energies for these reactions, confirming the feasibility of selective deprotection.

Furthermore, these models can predict potential side reactions. For example, during the base-mediated removal of the Fmoc group, the model could predict the likelihood of side reactions such as aspartimide formation if an aspartic acid residue is nearby. Similarly, during the removal of the Z group, the model can help determine conditions that avoid the reduction of other functional groups within the peptide. Single-step retrosynthesis prediction models, which are often based on machine learning, can be trained on vast reaction databases to forecast the most likely reactants and byproducts for a given transformation. arxiv.org This predictive capability is invaluable for optimizing synthetic routes, minimizing the formation of impurities, and maximizing the yield of the desired peptide.

Table 3: Predicted Reaction Pathways and Selectivity for Deprotection

Protecting GroupReagent / ConditionPredicted Primary PathwayPredicted Selectivity & Potential Side Reactions
N-α-Fmoc 20% Piperidine (B6355638) in DMFBase-catalyzed E1cB elimination mechanism.High Selectivity: Does not affect the Z group. Side Reactions: Potential for diketopiperazine formation at the dipeptide stage.
N-δ-Z H₂, Palladium on Carbon (Pd/C)Catalytic hydrogenolysis.High Selectivity: Does not affect the Fmoc group. Side Reactions: May reduce other sensitive functional groups (e.g., Trp, Met) if not controlled.
N-δ-Z HBr in Acetic AcidAcidolysis.Non-selective: Will also cleave other acid-labile groups like Boc or t-butyl esters. Can cause side-chain modifications.

Emerging Research Directions and Future Perspectives

Development of Orthogonal Protection Strategies for Complex Syntheses

The differential stability of the Fmoc and Z protecting groups is the cornerstone of orthogonal protection strategies in solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group is labile to basic conditions, typically piperidine (B6355638), while the Z group is removed by hydrogenolysis or strong acids. nih.govacs.org This orthogonality allows for the selective deprotection and subsequent functionalization of either the α-amino or δ-amino group, a critical capability for the synthesis of complex peptides with branched or cyclic structures.

N-α-Fmoc-N-δ-Z-L-ornithine is instrumental in these strategies. For instance, after incorporating the ornithine residue into a peptide chain via its carboxyl group, the α-Fmoc group can be removed to allow for further elongation of the peptide backbone. The δ-Z group remains intact, protecting the side chain's amino group. At a later stage, the Z group can be selectively removed to introduce modifications such as biotinylation, glycosylation, or the attachment of fatty acids, without affecting the rest of the peptide.

Research is ongoing to refine these strategies, particularly to minimize side reactions. For example, the deprotection of some semipermanent protecting groups can lead to undesired removal of the Fmoc group. luxembourg-bio.com The development of alternative, highly orthogonal protecting groups, such as the p-nitrobenzyloxycarbonyl (pNZ) group, is being explored to offer even greater control and efficiency in complex syntheses. luxembourg-bio.com

Table 1: Orthogonal Deprotection Conditions for Common Protecting Groups
Protecting GroupAbbreviationTypical Deprotection ReagentStability
9-FluorenylmethyloxycarbonylFmocPiperidine (20% in DMF)Base-labile
BenzyloxycarbonylZ or CbzH₂/Pd, HBr/AcOHAcid-labile, Hydrogenolysis
tert-ButoxycarbonylBocTrifluoroacetic acid (TFA)Acid-labile
AllyloxycarbonylAllocPd(PPh₃)₄/ScavengerPalladium-catalyzed removal

Integration into High-Throughput Peptide Synthesis Platforms

The demand for large libraries of peptides for drug discovery and other biomedical applications has driven the development of automated and high-throughput peptide synthesis platforms. beilstein-journals.orgnih.gov These systems rely on the efficiency and reliability of the underlying chemistry to produce hundreds or thousands of peptides simultaneously.

This compound is well-suited for integration into these platforms. The Fmoc-based SPPS chemistry is the most common strategy used in automated synthesizers due to its milder deprotection conditions compared to the Boc/benzyl (B1604629) strategy. beilstein-journals.orgnih.gov The use of pre-activated and protected amino acid derivatives like this compound streamlines the synthesis process, minimizing the need for manual intervention and ensuring high fidelity in the final peptide products. americanlaboratory.com

Recent advancements in flow-based peptide synthesis are further accelerating the production of peptides, with cycle times for amino acid incorporation being reduced to a few minutes. pentelutelabmit.com The compatibility of this compound with these rapid synthesis protocols is a key area of ongoing research, aiming to further enhance the efficiency of producing complex, ornithine-containing peptides.

Novel Catalyst Systems for Functionalization and Deprotection

While the deprotection of Fmoc and Z groups is well-established, there is a continuous search for novel catalyst systems that offer milder reaction conditions, greater selectivity, and improved efficiency. For the Z group, traditional hydrogenolysis using palladium on carbon (Pd/C) can sometimes be incompatible with other functional groups in the peptide. Researchers are exploring alternative catalysts, such as other transition metal complexes, that can effect the deprotection under different conditions.

Furthermore, the development of catalysts for the direct functionalization of the protected ornithine side chain is an active area of research. For instance, iridium-based catalysts have been shown to be effective for the N-alkylation of unprotected amino acids, and similar principles could be applied to the selective functionalization of the δ-amino group of ornithine after Z-group removal. researchgate.net Such advancements would expand the chemical space accessible for creating novel ornithine-based peptide analogs.

Recent studies have also reported on novel Fmoc deprotection methods using hydrogenolysis under mildly acidic conditions, which can be valuable for the synthesis of complex peptides containing sensitive functional groups that are incompatible with traditional basic deprotection conditions. nih.govnih.govresearchgate.net

Expanding the Repertoire of Ornithine-Based Unnatural Amino Acid Analogs for Research

This compound serves as a versatile starting material for the synthesis of a wide array of unnatural amino acid analogs. nih.gov By selectively deprotecting the δ-amino group and reacting it with various electrophiles, researchers can introduce a diverse range of functionalities.

For example, acylation or sulfonation of the δ-amino group can lead to the creation of novel building blocks for combinatorial libraries. nih.gov These modified ornithine derivatives can be used to generate peptides with altered physicochemical properties, such as increased basicity or hydrophobicity, which can be crucial for improving their therapeutic potential. rsc.org The functionalization of the L-ornithine side-chain with a neutral sulfamoyl group can generate an arginine bioisostere, which can be used for the synthesis of new classes of enzyme inhibitors. nih.gov

The ability to create these custom-designed amino acids is essential for structure-activity relationship (SAR) studies, where the systematic modification of a peptide's structure is used to optimize its biological activity.

Table 2: Examples of Unnatural Amino Acids Derived from Ornithine
Ornithine DerivativeModification at δ-amino groupPotential Application
N-δ-Acetyl-L-ornithineAcetylationProbing enzyme-substrate interactions
N-δ-Dansyl-L-ornithineDansylationFluorescent labeling of peptides
N-δ-(4-Azidobenzoyl)-L-ornithinePhoto-crosslinking groupIdentifying protein-protein interactions
N-δ-Sulfamoyl-L-ornithineSulfamoylationArginine bioisostere in enzyme inhibitors

Potential in Advanced Biomaterials and Nanotechnology Research

The unique properties of peptides, such as their biocompatibility and ability to self-assemble into well-defined nanostructures, make them attractive building blocks for advanced biomaterials and nanotechnology applications. nih.gov Ornithine-containing peptides, in particular, can be designed to have specific functions for these applications.

The side chain of ornithine, once deprotected, provides a convenient handle for conjugating other molecules, such as drugs, imaging agents, or targeting ligands. nbinno.com This is particularly relevant in the development of peptide-based drug delivery systems, where the ornithine residue can be used to attach a therapeutic payload to a carrier peptide. nbinno.com

Furthermore, the incorporation of ornithine into self-assembling peptides can influence the morphology and properties of the resulting nanomaterials. The positive charge of the deprotected ornithine side chain at physiological pH can be exploited to create cationic nanostructures that can interact with negatively charged biological molecules like DNA or cell membranes. This has potential applications in gene delivery and antimicrobial peptide development. kogermannlab.com The ability to precisely control the placement and density of these functional groups using this compound is crucial for the rational design of these advanced materials.

Q & A

What orthogonal protection strategies are critical for synthesizing N-α-Fmoc-N-δ-Z-L-ornithine, and how do they prevent undesired side reactions?

Basic Research Question
The synthesis of this compound requires orthogonal protection of the α- and δ-amine groups to avoid cross-reactivity during peptide assembly. The Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amine is base-labile, while the Z (benzyloxycarbonyl) group at the δ-amine is acid-labile. This orthogonality allows sequential deprotection: Fmoc is removed with piperidine (20% in DMF), preserving the Z group, which is later cleaved with HBr/trifluoroacetic acid (TFA) . Proper selection of coupling reagents (e.g., HATU or DIC/Oxyma) ensures minimal racemization and high coupling efficiency .

How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Advanced Research Question
Coupling efficiency depends on steric hindrance from the Z group and solvent accessibility. Pre-activation of the amino acid with HATU/HOAt in DMF improves reactivity, while double couplings (2 × 30 min) are recommended for residues with bulky side chains. Monitoring by Kaiser or chloranil tests ensures complete coupling. If inefficiency persists, microwave-assisted SPPS (e.g., 50°C for 10 min) can enhance reaction kinetics . Post-coupling capping with acetic anhydride prevents truncated sequences .

What analytical methods validate the purity and identity of this compound post-synthesis?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection at 265 nm (Fmoc absorption) confirms purity (>98% by area under the curve). Mass spectrometry (ESI-TOF or MALDI-TOF) verifies molecular weight ([M+H]+ expected: ~525.6 Da). For structural confirmation, 1H/13C NMR in DMSO-d6 identifies characteristic peaks: δ 7.75–7.90 ppm (Fmoc aromatic protons) and δ 5.05 ppm (Z-group CH2) . TLC (silica, 10% MeOH/CH2Cl2) provides rapid purity assessment .

How do conflicting data on deprotection kinetics of the Z group in this compound impact synthetic workflows?

Advanced Research Question
Some studies report incomplete Z deprotection with standard HBr/TFA, leading to residual protected amines. This discrepancy arises from variations in TFA concentration (25–95%) and reaction time (1–4 hr). To resolve this, pre-treating with 1,2-ethanedithiol (EDT) as a scavenger improves cleavage efficiency. Alternatively, using HFIP (hexafluoroisopropanol) as a co-solvent enhances solubility and reaction homogeneity . Kinetic studies via LC-MS are advised to tailor conditions for specific peptide sequences .

What role does this compound play in synthesizing branched or cyclic peptides?

Advanced Research Question
The δ-amine, when selectively deprotected, serves as a site for introducing side-chain modifications or cyclization. For example, in cyclooctapeptides, the Z group is removed post-linear assembly, enabling on-resin head-to-sidechain cyclization using PyBOP/DIEA. In branched structures, the δ-amine can anchor fluorescent tags (e.g., FITC) or PEG linkers via NHS ester chemistry . Orthogonal protection is critical to avoid premature deprotection during these steps .

How do solubility challenges of this compound affect its use in SPPS, and what mitigates these issues?

Basic Research Question
The Z group reduces solubility in polar solvents (e.g., DMF), leading to aggregation. Pre-dissolving in 1:1 DCM/DMF with 0.1 M HOBt enhances solubility. Sonication (5–10 min) before coupling further disperses the residue. For persistent issues, substituting Z with Alloc (allyloxycarbonyl) protection improves solubility, though this requires Pd(0)-mediated deprotection .

What are the implications of racemization during Fmoc removal, and how is it minimized?

Advanced Research Question
Racemization at the α-carbon during piperidine treatment can occur if the δ-amine is transiently exposed. Using milder bases like 4-methylpiperidine (10% in DMF) or adding 0.1 M HOBt suppresses base-catalyzed epimerization. Monitoring enantiomeric excess via chiral HPLC (e.g., Chirobiotic T column) ensures stereochemical integrity .

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